molecular formula C12H16 B155495 1,1-Dimethyltetralin CAS No. 1985-59-7

1,1-Dimethyltetralin

Cat. No. B155495
CAS RN: 1985-59-7
M. Wt: 160.25 g/mol
InChI Key: ABIPNDAVRBMCHV-UHFFFAOYSA-N
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Description

1,1-Dimethyltetralin is a chemical compound that has been studied for its potential analgesic and central nervous system (CNS) suppressant activities. It is part of a series of compounds that have been synthesized as potential analgesic agents, with some derivatives showing significant activity compared to codeine .

Synthesis Analysis

The synthesis of 1,1-Dimethyltetralin derivatives has been explored in various studies. For instance, a series of 3-amino-1,1-dimethyltetralins and related compounds were synthesized to evaluate their analgesic potential . Another study reported the formation of 1,1-dimethyl-7-isopropyltetralin through a novel rearrangement-dehydrogenation of longifolene, which yielded products with a weak musk odor .

Molecular Structure Analysis

The molecular structure of compounds related to 1,1-Dimethyltetralin has been characterized using various spectroscopic techniques. For example, the molecular structure of dimethyltin dichloride, a related compound, was determined by electron diffraction, revealing bond distances and angles consistent with a tetrahedral geometry . The crystal structure of a dimethyltin complex was also reported, showing a distorted square-pyramid configuration .

Chemical Reactions Analysis

Dimethyltin(IV) compounds, which share structural similarities with 1,1-Dimethyltetralin, have been used as catalysts in chemical reactions. One study described the use of a dimethyltin(IV) coordination polymer as a catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones under solvent-free conditions . Another study synthesized a dimethyltin(IV) complex that formed a macrocycle, which was characterized by intermolecular CS⋯O non-bonded weak interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-Dimethyltetralin derivatives have been inferred from related compounds. For instance, the synthesis and properties of dimethyltricyclo and dimethyltetracyclo octane derivatives were investigated, revealing interactions between the orbitals on the oxygen atoms and the σ frame of the compounds . The molecular structure of dimethyltin dichloride provided insights into the bond lengths and angles, which are important for understanding the physical properties of these compounds .

Scientific Research Applications

Synthesis and Pharmaceutical Activities

1,1-Dimethyltetralin has been synthesized and evaluated for potential pharmaceutical activities. For instance, Carter and Robinson (1972) investigated its analogs for analgesic and CNS-suppressant activities (Carter & Robinson, 1972). Furthermore, Matos Ff et al. (1986) studied opioid receptor effects of 3-amino-2,2-dimethyltetralin analogs, highlighting its potential in opioid pharmacology (Matos Ff, Lippman Da, & Malone Mh, 1986).

Chemical Synthesis and Catalysis

The compound has been a subject of interest in chemical synthesis. For example, Tyagi et al. (2009) focused on the solvent-free synthesis of 7-isopropyl-1,1-dimethyltetralin using nano-crystalline sulfated zirconia catalyst, which underscores its importance in synthetic chemistry (Tyagi, Mishra, & Jasra, 2009).

Applications in Organic Geochemistry

In organic geochemistry, Menor‐Salván et al. (2016) identified 1,6-dimethyl-5-alkyltetralins in Cretaceous ambers, suggesting the compound's relevance in understanding ancient organic materials (Menor‐Salván, Simoneit, Ruiz‐Bermejo, & Alonso, 2016).

Catalytic Applications

1,1-Dimethyltetralin has also found use in catalysis. For instance, Martins et al. (2016) described the application of a sulfonated Schiff base dimethyltin(IV) coordination polymer in catalysis (Martins, Hazra, Silva, & Pombeiro, 2016).

Safety And Hazards

When handling 1,1-Dimethyltetralin, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-12(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIPNDAVRBMCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173598
Record name 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyltetralin

CAS RN

1985-59-7
Record name 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of P2O5 (55.3 g, 0.390 mol) in 400 ml of methanesulfonic acid was heated to 105° C. under argon until all of the solid had dissolved. The resulting solution was cooled to room temperature and 2-hydroxy-2-methyl-5-phenylpentane (63.0 g, 0.354 mol) added slowly with stirring. After 4 hours the reaction was quenched by carefully pouring the solution onto 1 L of ice. The resulting mixture was extracted with Et2O (4×125 ml)and the combined organic layers washed with water, saturated aqueous NaHCO3, water, and saturated aqueous NaCl before being dried over MgSO4. Concentration of The solution under reduced pressure, followed by distillation afforded 51.0 g (90%) of the product as a clear colorless oil, bp. 65-67° C./1.1 mmHg. 1H NMR (CDCl3): δ 7.32 (1H, d, J=7.4 Hz), 7.16-7.05 (3H, m), 2.77 (2H, t, J=6.3 Hz), 1.80 (2H, m), 1.66 (2H, m), 1.28 (6H, s).
Name
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To 18 ml of ice-cold concentrated H2SO4 was added 17.8 g (0.1 mol) of 2-methyl-5-phenyl-2-pentanol over 10 minutes. The mixture was then stirred at 0° C. for 15 minutes and at room temperature for 15 minutes. The mixture was treated with 50 ml of water and then extracted with ether. The ether extracts were combined and washed with water and saturated NaCl and NaHCO3 solutions and then dried (MgSO4). The solution was filtered and the solvent removed in-vacuo. The residue was purified by distillation (93° C.; 10 mm) to give the title compound as a colorless oil. PMR (CDCl3): δ 1.19 (6H, s), 1.45-1.53 (2H, m), 1.62-1.73 (2H, m), 2.62 (2H, t, J~6.1 Hz), 7.14-7.30 (4H, m).
[Compound]
Name
ice
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of P2O, (55.3 g, 0.390 mol) in 400 ml of methanesulfonic acid was heated to 105° C. under argon until all of the solid had dissolved. The resulting solution was cooled to room temperature and 2-hydroxy-2-methyl-5-phenylpentane (63.0 g, 0.354 mol) added slowly with stirring. After 4 hours the reaction was quenched by carefully pouring the solution onto 1 L of ice. The resulting mixture was extracted with Et2O (4×125 ml)and the combined organic layers washed with water, saturated aqueous NaHCO3, water, and saturated aqueous NaCl before being dried over MgSO4. Concentration of the solution under reduced pressure, followed by distillation afforded 51.0 g (90%) of the product as a clear colorless oil, bp. 65-67° C./1.1 mmHg. 1H NMR (CDCl3): δ 7.32 (1H, d, J=7.4 Hz), 7.16-7.05 (3H, m), 2.77 (2H, t, J=6.3 Hz), 1.80 (2H, m), 1.66 (2H, m), 1.28 (6H, s).
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethyltetralin
Reactant of Route 2
1,1-Dimethyltetralin
Reactant of Route 3
1,1-Dimethyltetralin
Reactant of Route 4
1,1-Dimethyltetralin
Reactant of Route 5
1,1-Dimethyltetralin
Reactant of Route 6
1,1-Dimethyltetralin

Citations

For This Compound
87
Citations
B Tyagi, MK Mishra, RV Jasra - Journal of Molecular Catalysis A: Chemical, 2009 - Elsevier
Nano-crystalline sulfated zirconia solid acid catalyst, synthesized by a one-step sol–gel method, was studied for the rearrangement of longifolene to isolongifolene and 7-isopropyl-1,1-…
Number of citations: 39 www.sciencedirect.com
AG Sakhabutdinov, AG Usmanova… - Reaction Kinetics and …, 1984 - Springer
Hydrogen exchange in intramolecular cycloalkylation of 2-methyl-4-phenyl-2-butanol (I) and 2-methyl-5-phenyl-2-pentanol (II) in the presence of 85% D 2 SO 4 has been studied. The …
Number of citations: 1 link.springer.com
VS Batista, RH Crabtree, SJ Konezny… - New Journal of …, 2012 - pubs.rsc.org
C–H activation of the methyl group of toluene and related ArCH3 derivatives by 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) gives insertion products, ArCH2O[C6Cl2(CN)2]OH …
Number of citations: 72 pubs.rsc.org
H Adkins, JW Davis - Journal of the American Chemical Society, 1949 - ACS Publications
The study of the aromatization of hydroaromatic compounds with benzene as a hydrogen ac-ceptor2 was continued with twelve variously sub-stituted compounds as listed in Table I. …
Number of citations: 24 pubs.acs.org
GI Nikishin, VD Vorob'Ev - Petroleum Chemistry USSR, 1966 - Elsevier
THE reaction of intramolecular cyclization of alkylaromatic alcohols and olefins [1-3] and the reaction of cycloalkylation of benzene with 1, 4-glycols, 1, 4-dihalogenated paraffins and 1, 5…
Number of citations: 3 www.sciencedirect.com
LRC Barclay, EC Sanford - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
A number of phenylalkyl chlorides were synthesized for a comparative study of Friedel–Crafts cyclialkylations and competing reactions involving hydride exchange. The synthetic work …
Number of citations: 3 cdnsciencepub.com
DJ Miller, SB Hawthorne - Novel Techniques in Fossil Fuel Mass …, 1989 - books.google.com
The lack of appropriate standards and the similarity of electron impact (EI) ionization mass spectra shown by isomeric alkyl benzenes, indans, and tetralins often makes the identification …
Number of citations: 1 books.google.com
E Rothstein, WG Schofield - Journal of the Chemical Society …, 1965 - pubs.rsc.org
By EUGENE ROTHSTEIN and WILLIAM G. SCHOFIELD (i) In benzene solution, aa-dimethylglutaric anhydride reacts with aluminium chloride to give a mixture of y-benzoyl-aa-…
Number of citations: 9 pubs.rsc.org
EF Kiefer, FE Lutz - The Journal of Organic Chemistry, 1972 - ACS Publications
Oxidation of anethole, estragóle, or 1-phenylpropene by DDQ in benzene gives mono- and/or bis (arylpropenyl) ethers of dichlorodicyanohydroquinone (DDHQ). These highly reactive …
Number of citations: 19 pubs.acs.org
MA Carter, B Robinson - Journal of Pharmacy and …, 1972 - academic.oup.com
The synthesis and analgesic and cnssuppressant activities of 2amino, 2methylamino, and 2dimethylamino1,1dimethyltetralin hydroch Page 1 LETTERS TO THE EDITOR, J. Pharm. …
Number of citations: 4 academic.oup.com

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